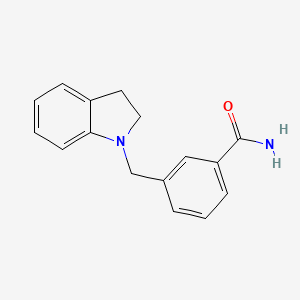
N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide, also known as DMAQ, is a quinoline derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DMAQ is a small molecule that exhibits potent biological activity and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
科学研究应用
N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound is being investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In biochemistry, this compound is being used as a tool to study the structure and function of proteins and enzymes. In pharmacology, this compound is being studied for its pharmacokinetic and pharmacodynamic properties, as well as its potential toxicity and side effects.
作用机制
The mechanism of action of N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of several kinases, including protein kinase C and casein kinase 2, as well as the activity of the proteasome, a cellular complex involved in protein degradation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial activity. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide is its potent biological activity, which makes it a valuable tool for studying various cellular processes and potential drug targets. This compound is also relatively easy to synthesize, and the compound can be obtained in high yield and purity. However, one of the limitations of this compound is its potential toxicity and side effects, which can make it difficult to work with in certain experimental settings. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several potential future directions for research on N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide. One area of interest is the development of this compound as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. Another area of interest is the investigation of the mechanism of action of this compound, which could provide insights into the cellular processes and potential drug targets involved in various diseases. Finally, future research could focus on the synthesis of novel derivatives of this compound with improved potency and selectivity for specific targets.
合成方法
The synthesis of N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide involves the reaction of 2-amino-3-cyanopyridine with dimethylacetamide in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including cyclization, dehydration, and reduction, to yield the final product. The synthesis of this compound is a straightforward and efficient process, and the compound can be obtained in high yield and purity.
属性
IUPAC Name |
N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-15(2)12(16)8-10-7-9-5-3-4-6-11(9)14-13(10)17/h3-7H,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSPJVZQWUGJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)
![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)
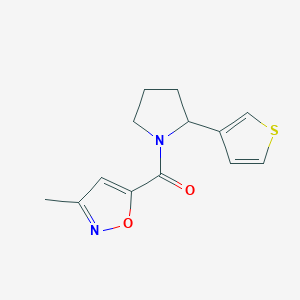
![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)

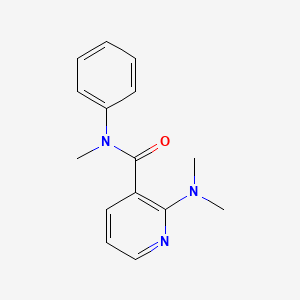
![N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7558850.png)

![N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide](/img/structure/B7558865.png)
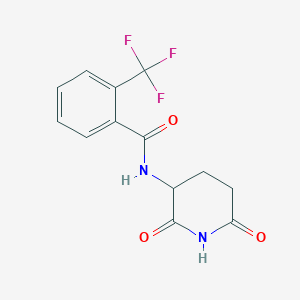
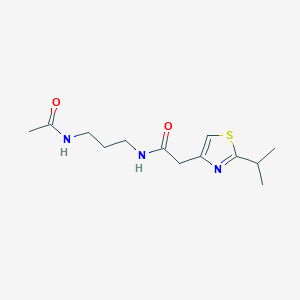
![1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7558898.png)
